molecular formula C18H18FN5O B2537301 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1396858-54-0

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2537301
CAS RN: 1396858-54-0
M. Wt: 339.374
InChI Key: KCIKQPYFYMUKKH-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research on related pyrazole-acetamide derivatives and their coordination complexes provides insights into chemical synthesis processes, structural characterization, and the potential for creating novel compounds with specific properties. Studies have detailed the synthesis of pyrazole-acetamide derivatives, their characterization through spectroscopic methods, and the creation of coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit various geometries and coordination environments, demonstrating the versatility of such compounds in constructing supramolecular architectures and their potential application in materials science and catalysis (Chkirate et al., 2019).

Pharmacological Potential Related compounds have been explored for their pharmacological potential, including studies on kappa-opioid agonists and thrombin inhibitors. These studies involve the synthesis and evaluation of various analogs for biological activity, highlighting the therapeutic potential of such compounds in treating pain, coagulation disorders, and possibly other conditions. For instance, the metabolic activation and biotransformation pathways of a pyrazinone-containing thrombin inhibitor have been elucidated, providing valuable information for designing inhibitors with reduced potential for generating reactive intermediates, indicating the relevance of such compounds in developing new anticoagulant therapies (Singh et al., 2003).

Agricultural Applications The synthesis and herbicidal activities of pyridazine derivatives have been examined, with some compounds showing significant herbicidal activity against dicotyledonous plants. This research suggests potential applications in developing new herbicides, indicating the broader applicability of such chemical structures in agricultural science (Xu et al., 2008).

Antiallergic Agents Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have explored their use as antiallergic agents, demonstrating the potential of such compounds in developing treatments for allergic reactions. These studies highlight the chemical modification strategies used to enhance the antiallergic potency of these compounds, pointing towards their application in medicinal chemistry for creating new therapeutics (Menciu et al., 1999).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)13-18(25)21-10-9-20-16-7-8-17(23-22-16)24-11-1-2-12-24/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIKQPYFYMUKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

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